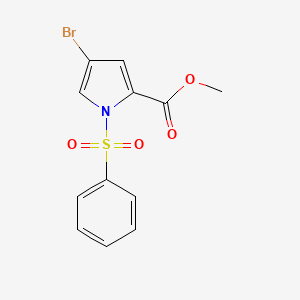

methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Description

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a brominated pyrrole derivative featuring a phenylsulfonyl group at the 1-position and a methyl ester at the 2-position. The bromine atom at the 4-position makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEKRUXLRHKSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

Sulfonylation: The addition of a phenylsulfonyl group to the nitrogen atom of the pyrrole ring.

Esterification: The formation of the carboxylate ester group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate serves as a versatile building block in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

- Antiviral Agents : Compounds with similar structures have shown activity against HIV-1 reverse transcriptase and other viral targets, making this pyrrole derivative a candidate for further antiviral research .

- Anticancer Research : The phenylsulfonyl moiety has been linked to the synthesis of alkaloids such as ellipticine, which exhibit anticancer properties. Studies indicate that halogenated derivatives may enhance biological activity due to increased reactivity .

Synthesis of Novel Compounds

The compound is utilized in the synthesis of novel pyrrole derivatives through various organic reactions:

- Paal-Knorr Reaction : This reaction facilitates the formation of fluorescent pyrroles, which can be used as probes in drug discovery. The ability to modify substituents on the pyrrole core allows for the development of selective COX-2 inhibitors, comparable to existing medications like Celecoxib .

- Regioselective Functionalization : Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo regioselective functionalization to yield diverse pyrazole derivatives, which are known for their pharmacological activities .

Research has demonstrated that derivatives of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate exhibit various biological activities:

Case Studies

Several studies highlight the practical applications and effectiveness of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate in drug development:

- Study on Antiviral Activity : A study published in a peer-reviewed journal reported that phenylsulfonyl indole derivatives, including those related to methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate, demonstrated significant inhibition of HIV replication in vitro .

- Synthesis of COX-2 Inhibitors : Research focused on optimizing pyrrole derivatives for COX-2 inhibition showed promising results, with some compounds exhibiting comparable efficacy to established drugs like Celecoxib. This underscores the potential of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate as a lead compound for further development .

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in binding to target proteins, while the bromine atom and carboxylate ester group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

| Compound Name | CAS RN | Substituents (Position) | Molecular Weight | Key Features |

|---|---|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | H (1), Br (4), COOCH₃ (2) | 218.02 | Lacks sulfonyl group; higher reactivity at N-H |

| Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-90-3 | CH₃ (1), Br (4), COOCH₃ (2) | 232.05 | Methyl group reduces electron-withdrawing effects |

| Methyl 3-bromopyrrole-2-carboxylate | 941714-57-4 | Br (3), COOCH₃ (2) | 218.02 | Bromine at 3-position alters regioselectivity |

| Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate | 1315365-45-7 | CH₃ (1), Br (4), CHO (5), COOCH₃ (2) | 246.06 | Formyl group enables further functionalization |

Key Differences :

- Substituent at 1-position : The phenylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution. In contrast, methyl or hydrogen substituents (e.g., CAS 1196-90-3 and 934-05-4) reduce steric hindrance but decrease electronic activation .

- Bromine Position : Moving bromine to the 3-position (CAS 941714-57-4) alters reactivity in Suzuki-Miyaura couplings, as the proximity to the ester group may influence transmetallation efficiency.

- Additional Functional Groups : The formyl group in CAS 1315365-45-7 introduces a site for condensation reactions, expanding utility in heterocycle synthesis .

Physicochemical Properties

- Melting Points : Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3) has a melting point of 100–101°C . The phenylsulfonyl group in the target compound likely increases melting point due to enhanced intermolecular interactions (e.g., π-stacking).

- Solubility: Sulfonyl groups generally reduce solubility in nonpolar solvents compared to methyl or hydrogen substituents.

Crystallographic and Structural Analysis

Software tools like SHELX and ORTEP (Evidences 1, 2, 4) are critical for analyzing molecular geometries. For example:

- The phenylsulfonyl group in the target compound may adopt a specific conformation to minimize steric clashes with the pyrrole ring, as revealed by X-ray crystallography .

- Graph-set analysis () can classify hydrogen-bonding patterns, distinguishing the target compound’s packing behavior from methyl- or formyl-substituted analogues.

Biological Activity

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀BrNO₄S

- Molecular Weight : 344.18 g/mol

- Melting Point : 137-139 °C

- CAS Number : [2160399]

The biological activity of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is primarily attributed to its structural features, which allow it to interact with various biological targets. The phenylsulfonyl group is believed to facilitate binding to target proteins, while the bromine atom and the carboxylate ester group contribute to the compound's reactivity and stability .

Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate have shown promising results in inhibiting the growth of cancer cells.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | Hep-2 | 3.25 |

| Compound B | P815 | 17.82 |

| Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate | A549 | TBD |

These findings suggest that modifications in the pyrrole structure can enhance anticancer properties, making it a viable candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis. For example, a related compound demonstrated excellent activity against drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Study on Antitumor Activity

In a study assessing the antitumor potential of pyrrole derivatives, methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate was included among several other compounds. The study reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that the structural variations significantly impact biological efficacy .

Evaluation of Inhibition Mechanisms

Research has indicated that compounds similar to methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibition of Aurora-A kinase was observed in related compounds, which correlates with reduced tumor growth in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, the pyrrole core is functionalized via bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonylation at the 1-position is achieved using phenylsulfonyl chloride in the presence of a base (e.g., Cs₂CO₃ or NaH) in anhydrous DMF or THF . For example, analogous procedures for ethyl 4-bromo-1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate involve N-benzylation and Suzuki coupling, though yields may vary depending on the palladium catalyst (e.g., Pd(dppf)Cl₂) and reaction optimization .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP (for visualization) are used to analyze anisotropic displacement parameters and hydrogen bonding networks. For instance, similar pyrrole derivatives are validated by comparing experimental bond lengths/angles with DFT-optimized geometries and assessing R-factor convergence (< 0.05) . Hydrogen bonding patterns, critical for crystal packing, are analyzed using graph-set notation (e.g., Etter’s rules) to identify motifs like rings .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (e.g., δ ~6.3–7.6 ppm for pyrrole protons; δ ~160–165 ppm for ester carbonyl) confirm substitution patterns and purity. Aromatic sulfonyl groups typically show deshielded protons near δ 7.5–8.0 ppm .

- HRMS : Accurate mass analysis (e.g., ESI-TOF) validates the molecular formula (e.g., C₁₂H₁₀BrNO₄S requires m/z 342.9542) .

- IR : Stretching frequencies for sulfonyl (SO₂, ~1350–1150 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups are critical .

Advanced Research Questions

Q. How can researchers optimize low-yield Suzuki couplings when synthesizing derivatives of this compound?

- Methodological Answer : Low yields in Suzuki-Miyaura cross-couplings (e.g., <50% for aryl boronic acid coupling) are addressed by:

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance turnover .

- Solvent/Base Optimization : Using polar aprotic solvents (1,4-dioxane/DMF) with mild bases (KOAc) to avoid dehalogenation side reactions .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., 30 min at 120°C) to improve efficiency .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variability >0.1 ppm) may arise from residual solvents, tautomerism, or polymorphic forms. Solutions include:

- Crystallographic Validation : Cross-referencing SC-XRD data with NMR assignments to confirm regiochemistry .

- Variable-Temperature NMR : Identifying dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .

- DOSY Experiments : Differentiating between monomeric and aggregated species via diffusion coefficients .

Q. How do hydrogen bonding and crystal packing influence the stability of this compound?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O=S or C–H⋯O) dictate packing motifs and stability. For example:

- Graph-Set Analysis : Classifying interactions into chains () or rings () to predict solubility and melting points .

- Hirshfeld Surfaces : Quantifying contact contributions (e.g., O⋯H/N⋯H interactions >15% indicate high lattice energy) .

- Thermogravimetric Analysis (TGA) : Correlating decomposition temperatures with hydrogen bond density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.